Boc-4-chloro-D-phenylalanine

Catalog No.
S679871
CAS No.
57292-44-1
M.F
C14H18ClNO4
M. Wt
299.75 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-4-chloro-D-phenylalanine

CAS Number

57292-44-1

Product Name

Boc-4-chloro-D-phenylalanine

IUPAC Name

(2R)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1

InChI Key

AOCSUUGBCMTKJH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O

Synonyms

N-Boc-ethylenediamine;57260-73-8;tert-ButylN-(2-aminoethyl)carbamate;tert-butyl(2-aminoethyl)carbamate;N-tert-Boc-ethylenediamine;n-t-boc-ethylenediamine;tert-butyl2-aminoethylcarbamate;N-Boc-1,2-diaminoethane;n-boc-ethane-1,2-diamine;mono-n-t-boc-eda;n-boc-diaminoethane;n-boc-(2-aminoethyl)amine;(2-amino-ethyl)-carbamicacidtert-butylester;BOC-ETHYLENEDIAMINE;mono-n-tert-butyloxycarbonylethylenediamine;t-butyln-(2-aminoethyl)carbamate;N-(tert-Butoxycarbonyl)-1,2-diaminoethane;N-(2-Aminoethyl)carbamicAcidtert-ButylEster;2-(BOC-AMINO)ETHYLAMINE;BOC-EDA;n-t-butyloxycarbonyl-ethylenediamine;1,2-Diaminoethane,N-BOCprotected;ETHANE-1,2-DIAMINE,N-BOCPROTECTED;N-(tert-Butoxycarbonyl)-1,2-ethylenediamine;N-(TERT-BUTOXYCARBONYL)ETHYLENEDIAMINE

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Cl)C(=O)O

Boc-4-chloro-D-phenylalanine, also known as N-Boc-4-chloro-D-phenylalanine, is a derivative of the amino acid D-phenylalanine (D-Phe) with a protecting group (Boc) and a chlorine atom attached. It is primarily used in peptide synthesis research [, ].

Peptide Synthesis:

Boc-Cl-D-Phe is a valuable building block for the construction of peptides containing D-Phe residues. The Boc group protects the amino group of D-Phe, allowing for selective coupling with other amino acids during peptide chain assembly. The chlorine atom enhances the reactivity of the molecule, facilitating efficient coupling reactions with other protected amino acids or peptide fragments [, ].

Here are some specific applications of Boc-Cl-D-Phe in peptide synthesis:

  • Synthesis of D-peptide mimics of natural L-peptides: D-peptides are mirror images of naturally occurring L-peptides and can exhibit different biological properties. Boc-Cl-D-Phe can be used to synthesize D-peptide analogs of bioactive L-peptides to study their structure-function relationships and potential therapeutic applications.
  • Incorporation of D-Phe into bioactive peptides: D-Phe can be incorporated into peptides to improve their stability and resistance to enzymatic degradation. Boc-Cl-D-Phe facilitates the incorporation of D-Phe at specific positions within the peptide sequence.
  • Development of peptidomimetics: Peptidomimetics are small molecules that mimic the structure and function of peptides. Boc-Cl-D-Phe can be used to create novel peptidomimetics with improved potency, selectivity, and pharmacokinetic properties.

Other Potential Applications:

While the primary application of Boc-Cl-D-Phe is in peptide synthesis, there is ongoing research exploring its potential in other areas, such as:

  • Development of novel materials: The unique properties of Boc-Cl-D-Phe, including its chirality and reactivity, could be utilized in the design and synthesis of novel materials with specific functionalities.
  • Probing protein-protein interactions: Boc-Cl-D-Phe can be used to label specific amino acid residues in proteins, which can be helpful in studying protein-protein interactions.

Boc-4-chloro-D-phenylalanine (N-Boc-4-chloro-D-phenylalanine), abbreviated as Boc-D-Phe(Cl), is a synthetic derivative of the amino acid D-phenylalanine (D-Phe). It contains a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group (N-terminus) of D-Phe, and a chlorine atom substituted on the fourth carbon atom of the phenyl ring. This compound serves as a valuable building block in the synthesis of peptides containing D-Phe with a chlorine moiety [].


Molecular Structure Analysis

Boc-D-Phe(Cl) possesses a unique structure with several key features:

  • Central Carbon Chain: The core structure is a four-carbon chain, similar to the backbone of most amino acids.
  • D-configuration: The amino acid is in the D-stereoisomer form, meaning the arrangement of functional groups around the central carbon is mirrored compared to the natural L-phenylalanine.
  • Phenyl Ring: A six-membered aromatic ring (phenyl group) is attached to the second carbon of the chain. This ring has a chlorine atom substituted at the fourth position.
  • Amino Group: The amino group (NH2) is located at the first carbon (N-terminus) and is protected by a Boc group (tert-butyloxycarbonyl). The Boc group is often used in peptide synthesis to prevent unwanted reactions at the amino terminus during chain assembly.

Chemical Reactions Analysis

  • Peptide Bond Formation: The Boc group is removed under acidic conditions (deprotection) to reveal the free amino group of D-Phe(Cl). This amino group can then react with the C-terminus carboxylic acid group of another amino acid to form a peptide bond, using coupling reagents like dicyclohexylcarbodiimide (DCC). This process can be repeated to create peptides containing D-Phe(Cl) in a desired sequence.
Boc-D-Phe(Cl)-OH + H-R-COOH -> Boc-D-Phe(Cl)-R-CO-NH2 + H2O (deprotection)Boc-D-Phe(Cl)-NH2 + H-R-COOH + DCC -> Boc-D-Phe(Cl)-R-CO-NH2 + DCU (urea) (peptide bond formation)
  • Boc group cleavage: Treatment with strong acids like trifluoroacetic acid (TFA) cleaves the Boc protecting group, liberating the final peptide product with a free N-terminus.

Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of Boc-D-Phe(Cl) is not readily available in scientific literature. However, based on its structure, it is expected to be a white crystalline solid with low solubility in water but good solubility in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide (DMF) [].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (98.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

57292-44-1

Wikipedia

Boc-4-chloro-D-phenylalanine

Dates

Modify: 2023-08-15

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